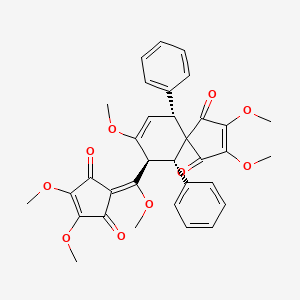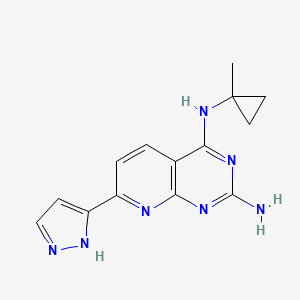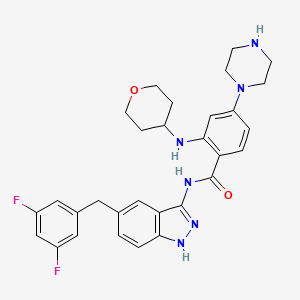
Entrectinib metabolite M5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Entrectinib metabolite M5 is an active metabolite of entrectinib, a potent inhibitor of tyrosine receptor kinases A, B, and C, tyrosine kinase ROS proto-oncogene 1, and anaplastic lymphoma kinase. Entrectinib is used in the treatment of solid tumors, particularly those with specific genetic alterations. The metabolite M5 retains similar pharmacological activity to the parent compound, contributing significantly to the overall therapeutic effect of entrectinib .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of entrectinib metabolite M5 involves the metabolic conversion of entrectinib in the human body. Entrectinib is primarily metabolized by the enzyme cytochrome P450 3A4, which accounts for approximately 76% of its metabolism . The specific synthetic routes and reaction conditions for the industrial production of this compound are not typically detailed in public literature, as it is a product of in vivo metabolism.
Industrial Production Methods: Industrial production of entrectinib itself involves complex organic synthesis, followed by purification and formulation processes. The metabolite M5 is not produced industrially but is rather formed in the body after the administration of entrectinib.
化学反応の分析
Types of Reactions: Entrectinib metabolite M5 undergoes various chemical reactions, primarily involving metabolic pathways. These include:
Oxidation: Catalyzed by cytochrome P450 enzymes.
Reduction: Though less common, reduction reactions can also occur.
Substitution: Involving the replacement of functional groups during metabolism.
Common Reagents and Conditions: The primary reagent involved in the formation of M5 is the cytochrome P450 3A4 enzyme. The conditions are physiological, occurring within the human body at normal body temperature and pH.
Major Products Formed: The major product formed from the metabolism of entrectinib is the metabolite M5, which retains significant pharmacological activity .
科学的研究の応用
Entrectinib metabolite M5 has several scientific research applications, including:
Chemistry: Studying the metabolic pathways and enzyme interactions involved in the formation of M5.
Biology: Understanding the role of M5 in cellular signaling and its impact on cancer cell proliferation.
Medicine: Investigating the therapeutic effects of M5 in treating solid tumors with specific genetic alterations.
Industry: Developing improved formulations and delivery methods for entrectinib to enhance the production of M5 in vivo
作用機序
Entrectinib metabolite M5 functions as an ATP competitor to inhibit tropomyosin receptor tyrosine kinases A, B, and C, as well as proto-oncogene tyrosine-protein kinase ROS1 and anaplastic lymphoma kinase. These kinases are involved in cell proliferation via downstream signaling pathways, including the mitogen-activated protein kinase, phosphoinositide 3-kinase, and phospholipase C-γ pathways. Inhibition of these pathways suppresses cancer cell proliferation and promotes apoptosis, leading to the reduction of tumor volume .
類似化合物との比較
- Alectinib
- Ceritinib
- Lorlatinib
Comparison: Entrectinib metabolite M5 is unique in its ability to inhibit a broader range of targets compared to similar compounds. While alectinib, ceritinib, and lorlatinib primarily target anaplastic lymphoma kinase, entrectinib and its metabolite M5 also inhibit tropomyosin receptor kinases and proto-oncogene tyrosine-protein kinase ROS1. This broader range of targets makes entrectinib and its metabolite M5 particularly effective in treating tumors with multiple genetic alterations .
特性
CAS番号 |
1108743-80-1 |
|---|---|
分子式 |
C30H32F2N6O2 |
分子量 |
546.6 g/mol |
IUPAC名 |
N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-2-(oxan-4-ylamino)-4-piperazin-1-ylbenzamide |
InChI |
InChI=1S/C30H32F2N6O2/c31-21-14-20(15-22(32)17-21)13-19-1-4-27-26(16-19)29(37-36-27)35-30(39)25-3-2-24(38-9-7-33-8-10-38)18-28(25)34-23-5-11-40-12-6-23/h1-4,14-18,23,33-34H,5-13H2,(H2,35,36,37,39) |
InChIキー |
SKXAZUOZHANICG-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1NC2=C(C=CC(=C2)N3CCNCC3)C(=O)NC4=NNC5=C4C=C(C=C5)CC6=CC(=CC(=C6)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[(3Z)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide](/img/structure/B12385733.png)
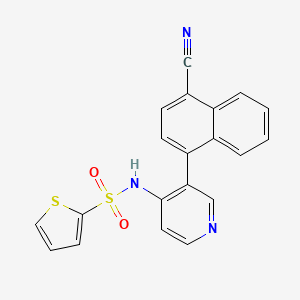
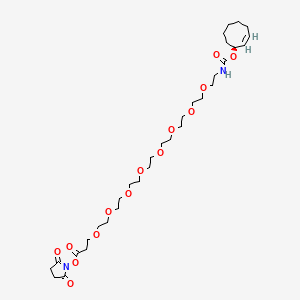
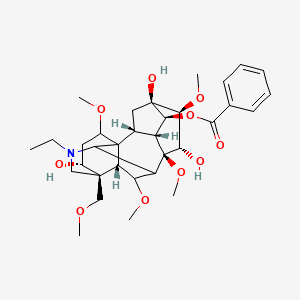
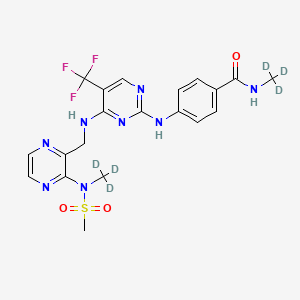
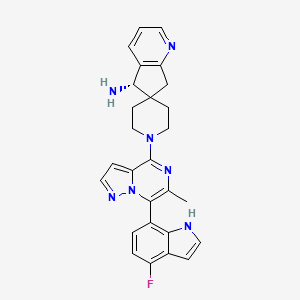
![2-[4-(Furan-2-yl)phenyl]ethan-1-amine](/img/structure/B12385770.png)
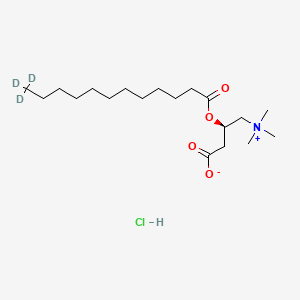
![1-(4-Ethylphenyl)-3-[(6-methyl-1H-benzimidazol-2-yl)thio]-2-propen-1-one](/img/structure/B12385791.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B12385794.png)

